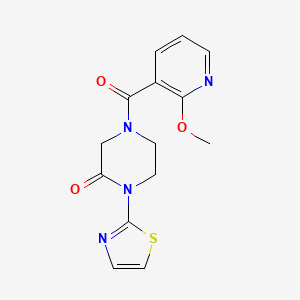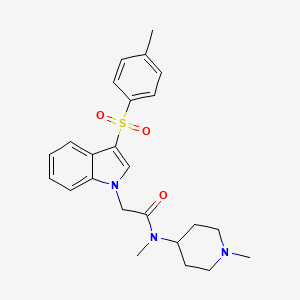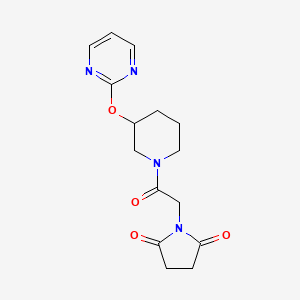
4-(2-Methoxynicotinoyl)-1-(thiazol-2-yl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methoxynicotinoyl)-1-(thiazol-2-yl)piperazin-2-one, also known as MTPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MTPT belongs to the class of piperazine derivatives, which are known for their diverse biological activities. In
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 4-(2-Methoxynicotinoyl)-1-(thiazol-2-yl)piperazin-2-one involves the reaction of 2-aminothiazole with 2-chloroacetyl chloride to form 2-(chloroacetyl)thiazole. This intermediate is then reacted with 4-(2-methoxy-5-nitrophenyl)piperazine to form 4-(2-methoxy-5-nitrophenyl)-1-(thiazol-2-yl)piperazin-2-one. The nitro group is then reduced to an amino group using palladium on carbon and hydrogen gas. Finally, the amino group is acylated with 2-methoxynicotinoyl chloride to form the desired compound.
Starting Materials
2-aminothiazole, 2-chloroacetyl chloride, 4-(2-methoxy-5-nitrophenyl)piperazine, palladium on carbon, hydrogen gas, 2-methoxynicotinoyl chloride
Reaction
2-aminothiazole is reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(chloroacetyl)thiazole., 2-(chloroacetyl)thiazole is then reacted with 4-(2-methoxy-5-nitrophenyl)piperazine in the presence of a base such as potassium carbonate to form 4-(2-methoxy-5-nitrophenyl)-1-(thiazol-2-yl)piperazin-2-one., The nitro group in 4-(2-methoxy-5-nitrophenyl)-1-(thiazol-2-yl)piperazin-2-one is reduced to an amino group using palladium on carbon and hydrogen gas., The amino group is then acylated with 2-methoxynicotinoyl chloride in the presence of a base such as triethylamine to form the desired compound, 4-(2-Methoxynicotinoyl)-1-(thiazol-2-yl)piperazin-2-one.
Wirkmechanismus
The exact mechanism of action of 4-(2-Methoxynicotinoyl)-1-(thiazol-2-yl)piperazin-2-one is not fully understood. However, it has been suggested that 4-(2-Methoxynicotinoyl)-1-(thiazol-2-yl)piperazin-2-one may exert its biological effects through the inhibition of certain enzymes or receptors in the body. For example, 4-(2-Methoxynicotinoyl)-1-(thiazol-2-yl)piperazin-2-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. 4-(2-Methoxynicotinoyl)-1-(thiazol-2-yl)piperazin-2-one has also been shown to bind to the dopamine D2 receptor, which may explain its potential antipsychotic activity.
Biochemische Und Physiologische Effekte
4-(2-Methoxynicotinoyl)-1-(thiazol-2-yl)piperazin-2-one has been shown to exhibit a range of biochemical and physiological effects in various in vitro and in vivo studies. For example, 4-(2-Methoxynicotinoyl)-1-(thiazol-2-yl)piperazin-2-one has been shown to induce apoptosis (programmed cell death) in cancer cells, which may explain its potential antitumor activity. 4-(2-Methoxynicotinoyl)-1-(thiazol-2-yl)piperazin-2-one has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. Additionally, 4-(2-Methoxynicotinoyl)-1-(thiazol-2-yl)piperazin-2-one has been shown to modulate the activity of certain neurotransmitters in the brain, which may explain its potential antipsychotic activity.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-Methoxynicotinoyl)-1-(thiazol-2-yl)piperazin-2-one has several advantages for lab experiments, including its relatively simple synthesis method and its diverse range of biological activities. However, there are also some limitations to using 4-(2-Methoxynicotinoyl)-1-(thiazol-2-yl)piperazin-2-one in lab experiments. For example, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, its potential toxicity and side effects need to be carefully considered when designing experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(2-Methoxynicotinoyl)-1-(thiazol-2-yl)piperazin-2-one. One potential direction is to investigate its potential as a novel antitumor agent, either alone or in combination with other drugs. Another potential direction is to explore its potential as an anti-inflammatory agent for the treatment of inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and to identify potential drug targets for 4-(2-Methoxynicotinoyl)-1-(thiazol-2-yl)piperazin-2-one.
Wissenschaftliche Forschungsanwendungen
4-(2-Methoxynicotinoyl)-1-(thiazol-2-yl)piperazin-2-one has been studied for its potential applications in various fields, such as pharmacology, biochemistry, and medicinal chemistry. It has been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. 4-(2-Methoxynicotinoyl)-1-(thiazol-2-yl)piperazin-2-one has also been investigated for its potential to modulate the activity of various enzymes and receptors in the body.
Eigenschaften
IUPAC Name |
4-(2-methoxypyridine-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c1-21-12-10(3-2-4-15-12)13(20)17-6-7-18(11(19)9-17)14-16-5-8-22-14/h2-5,8H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHOYNXNYONIOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCN(C(=O)C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxypyridine-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(Dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2790996.png)
![Ethyl 2-[(5-{[4-(tert-butyl)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2790997.png)

![N-(1-acetyl-2,3-dihydroindol-5-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2791001.png)

![7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one](/img/structure/B2791005.png)

![N-[2-(3-Chlorophenyl)-2-methoxypropyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2791009.png)


![4-(1-(2-(3,5-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2791013.png)

![1-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2791015.png)
![2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2791017.png)